molecular formula C21H41N5O6 B12117544 H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH

H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH

Cat. No.: B12117544
M. Wt: 459.6 g/mol
InChI Key: KEJKLBKXNJSXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH is a synthetic peptide composed of the amino acids leucine, serine, lysine, and leucine in their DL-forms. This compound is known for its role as a latency-associated peptide at the amino terminus of LAP, with inhibitory effects on transforming growth factor-beta 1 (TGF-β1) activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH has several scientific research applications:

Mechanism of Action

H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH exerts its effects by binding to KRFK, which blocks the signal transduction of TGF-β1. This inhibition prevents the progression of hepatic damage and fibrosis. The peptide also blocks the activation of TGF-β1 by thrombospondin-1 (TSP-1), further reducing TGF-β1 activity .

Properties

IUPAC Name

2-[[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKLBKXNJSXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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